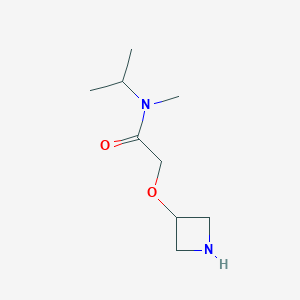
2-(Azetidin-3-yloxy)-N-isopropyl-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-3-yloxy)-N-isopropyl-N-methylacetamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-N-isopropyl-N-methylacetamide can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method typically involves the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-(Azetidin-3-yloxy)-N-isopropyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups.
科学研究应用
2-(Azetidin-3-yloxy)-N-isopropyl-N-methylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: It may be used in biological studies to investigate its effects on various biological systems.
作用机制
The mechanism of action of 2-(Azetidin-3-yloxy)-N-isopropyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2-(Azetidin-3-yloxy)-N-isopropyl-N-methylacetamide can be compared with other similar compounds, such as:
3-(Prop-1-en-2-yl)azetidin-2-ones: These compounds have similar structural features and are used in medicinal chemistry for their antiproliferative effects.
Azetidine and oxetane derivatives: These compounds share the azetidine ring and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific functional groups and the resulting properties, which make it suitable for particular applications in research and industry.
生物活性
2-(Azetidin-3-yloxy)-N-isopropyl-N-methylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuroprotective effects. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₅N₃O₂
- Molecular Weight : 219.26 g/mol
This compound features an azetidine ring, which is known for its role in various pharmacological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against a variety of bacterial strains, with significant results indicating its potential as an antibacterial agent.
Efficacy Against Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 44 nM | |
| Escherichia coli | 200 nM | |
| Methicillin-resistant S. aureus | 1.4 µM |
These findings suggest that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development in treating infections caused by resistant strains.
Neuroprotective Effects
In addition to its antimicrobial properties, this compound has shown potential neuroprotective effects. Research indicates that compounds with similar structures can inhibit pathways associated with neurodegenerative diseases.
The compound is believed to act as an inhibitor of the ATF4 pathway, which is implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating this pathway, it may help in reducing neuronal stress responses and promoting cell survival under adverse conditions .
Case Studies and Research Findings
Several studies have explored the biological activity of similar azetidine derivatives, providing insights into their therapeutic potential:
- Antibacterial Activity Study :
-
Neuroprotective Study :
- Research conducted on azetidine compounds demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress.
- The study found that these compounds could significantly reduce markers of cell death in vitro, supporting their potential use in neurodegenerative disease therapies .
属性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
2-(azetidin-3-yloxy)-N-methyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C9H18N2O2/c1-7(2)11(3)9(12)6-13-8-4-10-5-8/h7-8,10H,4-6H2,1-3H3 |
InChI 键 |
VTKOQUDFTVJHAI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C)C(=O)COC1CNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















